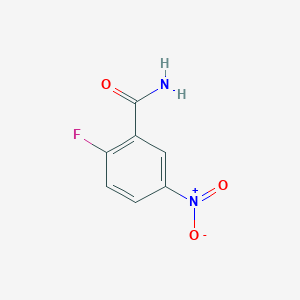

2-Fluoro-5-nitrobenzamide

Übersicht

Beschreibung

2-Fluoro-5-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. For instance, 2-fluoro-1,3,5-trinitrobenzene is used as a condensing reagent in peptide synthesis , and 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis . These compounds share the fluoro and nitro substituents on a benzene ring, which are also present in 2-fluoro-5-nitrobenzamide.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 2-fluoro-5-nitrobenzamide. The synthesis of 2-fluoro-4-nitrobenzoic acid, which is structurally similar to the target compound, was achieved by oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate . This suggests that a similar oxidative process could potentially be applied to synthesize 2-fluoro-5-nitrobenzamide from corresponding toluene derivatives.

Molecular Structure Analysis

While the molecular structure of 2-fluoro-5-nitrobenzamide is not directly analyzed in the papers, the structure of 2-nitrobenzenesulfonyl fluoride was studied using gas-phase electron diffraction and quantum chemical methods . This study provides a framework for understanding how substituents like nitro and fluoro groups can affect the conformation and stability of benzene derivatives.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-fluoro-5-nitrobenzamide is highlighted in several papers. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare various nitrogenous heterocycles , indicating that the nitro group can participate in reduction reactions and the carboxylic acid functionality can be used for further transformations. This suggests that the amide group in 2-fluoro-5-nitrobenzamide could also offer a site for chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitrobenzamide can be inferred from related compounds. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene involved characterization techniques such as NMR, FT-IR, and X-ray crystallography . Additionally, the opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide were studied, revealing insights into the compound's NLO properties and thermal stability . These studies suggest that 2-fluoro-5-nitrobenzamide may also exhibit interesting optical and thermal properties, which could be characterized using similar techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Field : Pharmaceutical Chemistry

- Application : 5-fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). It is particularly important for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods : The original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors. This process is fast and highly exothermic, with the reaction enthalpy ranging from -73 to -253 kJ/mol . The synthesis process was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .

- Results : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

- Field : Organic Chemistry

- Application : 2-Fluoro-5-nitrobenzoic acid, a compound similar to 2-Fluoro-5-nitrobenzamide, can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . These compounds are a class of heterocyclic compounds that have various biological activities and are used in medicinal chemistry .

- Methods : The synthesis involves the nucleophilic aromatic substitution (S_NAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols . This reaction is typically carried out on solid support, which allows for easy separation of the product .

- Results : The result of this reaction is a series of dibenz[b,f]oxazepin-11(10H)-ones, which can be further tested for their biological activities .

Safety And Hazards

Zukünftige Richtungen

Fluorinated compounds like 2-Fluoro-5-nitrobenzamide are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . Their unique reactivities make them valuable tools in the development of new drugs and materials. Future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds.

Eigenschaften

IUPAC Name |

2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLXOOSCSREJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-nitrobenzamide | |

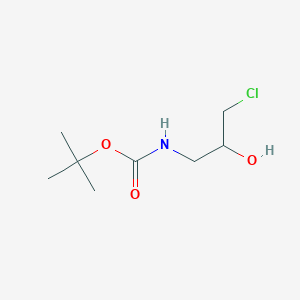

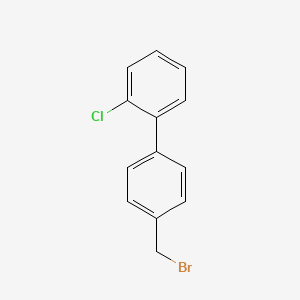

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

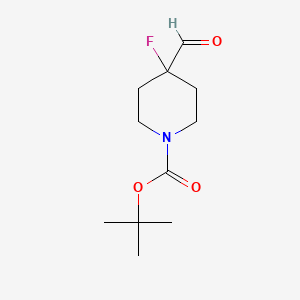

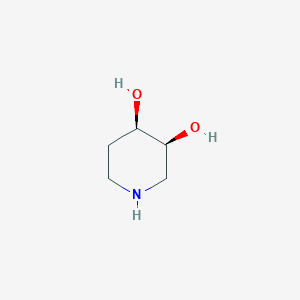

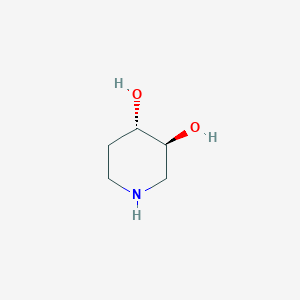

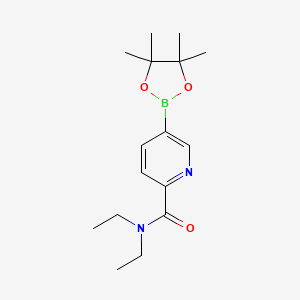

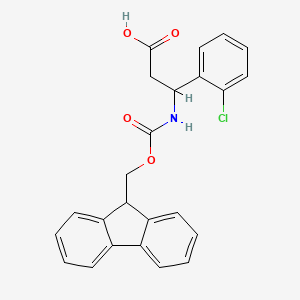

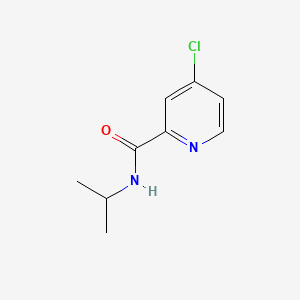

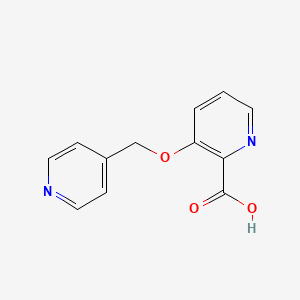

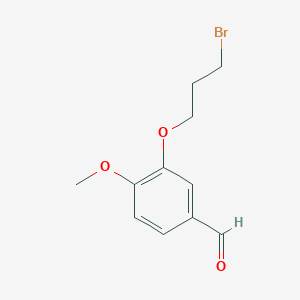

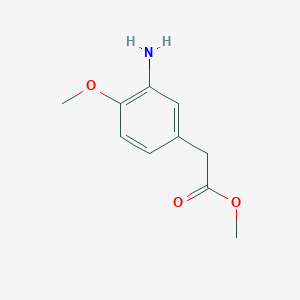

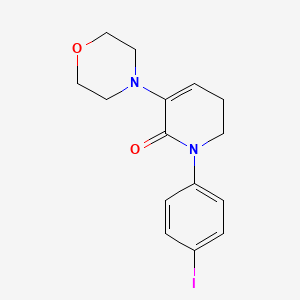

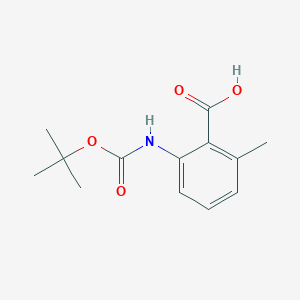

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)